molecular formula C9H13ClN2O2 B1433009 N-(2-hydroxypropyl)pyridine-3-carboxamide hydrochloride CAS No. 1394041-46-3

N-(2-hydroxypropyl)pyridine-3-carboxamide hydrochloride

Cat. No.: B1433009
CAS No.: 1394041-46-3
M. Wt: 216.66 g/mol
InChI Key: SFIFCSGSHPDRCQ-UHFFFAOYSA-N
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Description

N-(2-hydroxypropyl)pyridine-3-carboxamide hydrochloride: is a chemical compound with the molecular formula C9H13ClN2O2. It is a derivative of nicotinamide, where the amide nitrogen is substituted with a 2-hydroxypropyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxypropyl)pyridine-3-carboxamide hydrochloride typically involves the reaction of nicotinic acid with 2-hydroxypropylamine. The reaction is carried out in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-hydroxypropyl)pyridine-3-carboxamide hydrochloride can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.

    Substitution: The pyridine ring in this compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may require reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N-(2-hydroxypropyl)pyridine-3-carboxamide hydrochloride is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its structural similarity to nicotinamide makes it a useful tool in the investigation of nicotinamide adenine dinucleotide (NAD) dependent enzymes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)pyridine-3-carboxamide hydrochloride involves its interaction with specific enzymes and proteins. The compound can form hydrogen bonds with enzyme active sites, inhibiting their activity. This interaction is particularly significant in enzymes that utilize nicotinamide adenine dinucleotide (NAD) as a cofactor, as the compound’s structure mimics that of nicotinamide.

Comparison with Similar Compounds

    N-(2-hydroxyethyl)pyridine-3-carboxamide: This compound is similar in structure but has an ethyl group instead of a propyl group.

    N-(2-hydroxypropyl)nicotinamide: This compound is similar but lacks the hydrochloride salt form.

Uniqueness: N-(2-hydroxypropyl)pyridine-3-carboxamide hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous.

Properties

IUPAC Name

N-(2-hydroxypropyl)pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-7(12)5-11-9(13)8-3-2-4-10-6-8;/h2-4,6-7,12H,5H2,1H3,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIFCSGSHPDRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CN=CC=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394041-46-3
Record name 3-Pyridinecarboxamide, N-(2-hydroxypropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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